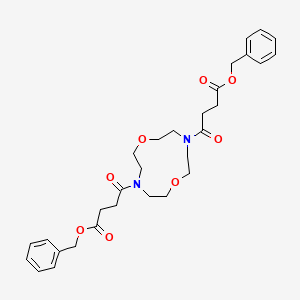
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate is an organic compound with the molecular formula C14H20O3 It is a phenoxyacetic acid derivative, characterized by the presence of an ethyl ester group and a tert-butyl group attached to the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate can be synthesized through the esterification of 2-(1,1-dimethylethyl)phenoxyacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or halogens can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(1,1-Dimethylethyl)phenoxyacetic acid.
Reduction: 2-(1,1-Dimethylethyl)phenoxyethanol.
Substitution: Various substituted phenoxyacetates depending on the substituent introduced.
科学研究应用
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of ethyl (2-(1,1-dimethylethyl)phenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active phenoxyacetic acid, which can then interact with biological pathways. The tert-butyl group may enhance the compound’s stability and bioavailability.
相似化合物的比较
Ethyl (2-(1,1-dimethylethyl)phenoxy)acetate can be compared with other phenoxyacetic acid derivatives:
Phenoxyacetic acid: Lacks the ethyl ester and tert-butyl groups, resulting in different chemical properties and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and solubility.
2-(1,1-Dimethylethyl)phenoxyacetic acid: The free acid form, which may have different biological activity and solubility compared to the ester.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
属性
CAS 编号 |
93893-53-9 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
ethyl 2-(2-tert-butylphenoxy)acetate |
InChI |
InChI=1S/C14H20O3/c1-5-16-13(15)10-17-12-9-7-6-8-11(12)14(2,3)4/h6-9H,5,10H2,1-4H3 |
InChI 键 |
ZGSKZKUYGQAKDH-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)COC1=CC=CC=C1C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methoxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11703394.png)
![N-[4-(2,4-Dinitro-phenylamino)-phenyl]-4,N-dimethyl-benzenesulfonamide](/img/structure/B11703399.png)
![N-[2,2,2-trichloro-1-(naphthalen-1-ylamino)ethyl]butanamide](/img/structure/B11703404.png)
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6,8-dinitro-](/img/structure/B11703408.png)
![N-{2-[5-(4-Bromo-phenyl)-furan-2-yl]-1-methylcarbamoyl-vinyl}-benzamide](/img/structure/B11703415.png)
![Ethyl ({[(4-chlorophenyl)amino]carbonyl}oxy)ethylcarbamate](/img/structure/B11703427.png)

![(2E)-N-(4-chlorophenyl)-2-[(4-methylphenyl)formamido]-3-(3-nitrophenyl)prop-2-enamide](/img/structure/B11703433.png)
![3-[N-(4-chlorophenyl)carbamoyl]-2,3-diphenylcarbonyloxypropanoic acid](/img/structure/B11703441.png)
![3-[(3-Aminophenyl)carbamoyl]propanoic acid](/img/structure/B11703446.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11703454.png)
![3-chloro-N-{2,2,2-trichloro-1-[(2-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11703460.png)

![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,5-dichloro-2-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11703468.png)
